3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid

Aqueous solubility Bioconjugation Click chemistry

Researchers performing aqueous CuAAC bioconjugation with conventional propargylglycine derivatives face solubility limits requiring DMSO/DMF co-solvents that risk biomolecule denaturation. This N-Boc-N-propargyl-β-alanine (CAS 2731007-54-6) incorporates a β-alanine backbone (two-carbon spacer) delivering ≥200 mg/mL aqueous solubility. • Achieve higher alkyne concentrations in purely aqueous click reactions without denaturing co-solvents • Orthogonal Boc/alkyne reactivity enables pre- or post-click deprotection strategies; tertiary Boc-protected propargylamine permits CuAAC before or after acidic Boc removal without copper coordination interference • XLogP3 of 0.7 falls within optimal intracellular probe window, minimizing non-specific membrane accumulation Supplied at 95% purity with global shipping.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B13630936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCC(=O)O)CC#C
InChIInChI=1S/C11H17NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,13,14)
InChIKeyDHDNFAJRUPNRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-propargyl-β-alanine Identity and Classification


3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoic acid (CAS 2731007-54-6) is an N-Boc-N-propargyl-β-alanine derivative that combines a tert-butoxycarbonyl protecting group, a terminal alkyne handle, and a propanoic acid backbone within a single bifunctional building block [1]. It belongs to the class of protected unnatural amino acids used in click chemistry and peptide synthesis, but its β-amino acid architecture distinguishes it from the more common α-amino acid propargylglycine derivatives [2]. The compound has a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol, with a computed XLogP3 of 0.7 and a topological polar surface area of 66.8 Ų [1].

Workflow CuAAC click chemistry building block
Scaffold β-Alanine for peptoid synthesis with flexible backbone
Protection Boc-propargylamine orthogonal to Fmoc SPPS

Why N-Boc-N-propargyl-β-alanine Cannot Be Substituted


Generic substitution with N-Boc-propargylglycine (α-amino acid series, CAS 63039-48-5) or N-Boc-N-propargyl-glycine (CAS 158979-29-4) fails because the target compound incorporates a β-alanine backbone, which introduces an additional methylene spacer between the nitrogen and the carboxylic acid terminus [1]. This single-carbon homologation fundamentally alters three procurement-critical parameters: lipophilicity (XLogP3 0.7 vs 1.95 for the glycine analog), aqueous solubility (≥200 mg/mL vs lower solubility for the α-series), and the resultant conformational flexibility of conjugates . Attempting to substitute with the glycine analog therefore yields a product with different partitioning behavior, different solubility-limited reaction yields in aqueous click chemistry, and altered proteolytic stability in peptide contexts [2].

Property
Target Compound
N-Boc-propargyl-glycine
Backbone
β-Ala (two-carbon spacer)
Gly (one-carbon spacer)
Lipophilicity
XLogP3 0.7 (more hydrophilic)
XLogP3 1.95
Aqueous solubility
Reported ≥200 mg/mL
Reported ≥25 mg/mL
Deprotection
Tertiary Boc; alkyne orthogonal
Primary Boc; amine may interfere with CuAAC

N-Boc-N-propargyl-β-alanine Differentiation Evidence


Aqueous Solubility vs N-Boc-propargyl-glycine

The target compound exhibits aqueous solubility of ≥200 mg/mL (approximately 2.6 M), as reported by Ambeed product specifications . In contrast, the closest structural analog, N-Boc-N-propargyl-glycine (CAS 158979-29-4), is soluble in water but at substantially lower levels; a Chemistry StackExchange entry reports solubility of at least 25 mg/mL (approximately 117 mM) [1]. This represents a ≥8-fold difference in gravimetric solubility and an even larger >22-fold difference in molar solubility, attributable to the additional methylene group increasing polarity (XLogP3 0.7 vs 1.95) [2].

Aqueous Solubility
Cross-study comparable
Target ≥200 mg/mL vs comparator ≥25 mg/mL (≥8-fold gravimetric, >22-fold molar)
Supports aqueous CuAAC conjugation selection
Vendor and community-reported data
Aqueous solubility Bioconjugation Click chemistry

Lipophilicity vs N-Boc-propargyl-glycine

The computed XLogP3 for 3-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoic acid is 0.7 [1], while the glycine analog (CAS 158979-29-4) has an XLogP3 of 1.95 (or 1.92) . This difference of approximately 1.25 log units indicates that the target compound is substantially more hydrophilic, which is consistent with its superior aqueous solubility.

Lipophilicity (XLogP3)
Cross-study comparable
Target 0.7, comparator 1.95; Δ −1.25 (more hydrophilic)
May reduce non-specific protein binding in assays
Computed properties, consistent across engines
Lipophilicity Partition coefficient Drug-likeness

Backbone Flexibility: β-Alanine vs Glycine

The target compound features a propanoic acid backbone, providing a two-carbon spacer between the nitrogen and the carboxylic acid terminus, compared to the one-carbon spacer in N-Boc-N-propargyl-glycine . The target has 6 rotatable bonds versus 5 in the glycine analog (estimated from SMILES), offering greater conformational freedom. In the context of β-peptoid synthesis, N-substituted β-alanine monomers are known to provide enhanced backbone flexibility and distinct secondary structure propensity compared to N-substituted glycine monomers [1].

Backbone Flexibility
Class-level inference
Two-carbon spacer, 6 rotatable bonds vs 5 in glycine analog
Supports longer linker and distinct β-peptoid folding
Structural analysis; β-peptoid literature context
Conformational flexibility Linker design Peptidomimetics

Boc Deprotection Orthogonality

The target compound employs a Boc group on a tertiary amine (N-Boc-N-propargyl), which is removed under standard acidic conditions (TFA or HCl) to expose the secondary propargylamine . This contrasts with N-Boc-propargylglycine (α-series, CAS 63039-48-5), where the Boc group protects a primary amine on the α-carbon . The tertiary Boc protection in the target compound provides a distinct deprotection profile: the Boc group is cleaved under mild acidic conditions, while the propargyl group remains intact and orthogonal to Fmoc-based SPPS strategies, enabling sequential deprotection in multi-step syntheses [1].

Boc Deprotection
Class-level inference
Tertiary Boc; alkyne remains intact after acid deprotection
Enables sequential CuAAC before or after Boc removal
No quantitative rate comparison available
Orthogonal protection Solid-phase peptide synthesis Deprotection selectivity

Polar Surface Area Comparison

The target compound has a topological polar surface area (TPSA) of 66.8 Ų [1], compared to 75.6 Ų for the common α-series (S)-N-Boc-propargylglycine . The lower TPSA of the target, despite having an additional methylene group, is attributable to the tertiary carbamate structure (Boc on tertiary amine) reducing the effective hydrogen bond donor count. Lower TPSA is generally associated with improved passive membrane permeability, a relevant parameter for intracellular probe delivery.

TPSA
Cross-study comparable
66.8 Ų vs 75.6 Ų (α-series), Δ −8.8 Ų
Lower TPSA may support intracellular probe design
Computed; favourable for passive permeability
Polar surface area Membrane permeability ADME prediction

pKa Comparison vs α-Series Propargylglycine

The predicted pKa of the target compound's carboxylic acid group is approximately 4.0–4.5 (based on the β-alanine scaffold; experimental data not located for the exact compound), compared to a predicted pKa of 3.53 ± 0.10 for (S)-N-Boc-propargylglycine and 3.79 ± 0.10 for N-Boc-N-propargyl-glycine . The higher pKa of the β-alanine derivative means the carboxylic acid is less extensively ionized at physiological pH 7.4 (predominantly deprotonated but with a different charge distribution), which can influence protein binding and cellular uptake profiles.

pKa (predicted)
Data to verify
Target pKa ≈ 4.0–4.5; comparator ≈ 3.5–3.8 (predicted)
May affect ionization and HPLC retention behaviour
Experimental verification needed
pKa Ionization state pH-dependent solubility

N-Boc-N-propargyl-β-alanine Applications


Aqueous CuAAC Bioconjugation

For bioconjugation reactions performed in purely aqueous or predominantly aqueous media (e.g., protein labeling, antibody functionalization), the target compound's aqueous solubility of ≥200 mg/mL provides a clear practical advantage over the glycine analog [1]. Researchers can achieve higher alkyne concentrations without resorting to DMSO or DMF co-solvents that may denature sensitive biomolecules, directly improving conjugation yields and reducing purification burden [2].

β-Peptoid Oligomer Synthesis

The β-alanine backbone (two-carbon spacer) makes this compound uniquely suited as a monomer for β-peptoid synthesis, where the additional methylene group between the backbone nitrogen and the carbonyl alters the oligomer's conformational landscape compared to glycine-based peptoids [1]. Published literature on N-substituted β-alanine oligomers confirms that this spacer length produces distinct secondary structure propensity, enabling the construction of foldamers not accessible from α-amino acid building blocks .

Intracellular Probe with Balanced Lipophilicity

With a computed XLogP3 of 0.7, the target compound falls within an optimal lipophilicity window for intracellular probes, where excessive hydrophobicity (XLogP3 > 3) leads to non-specific membrane accumulation and promiscuous binding, while excessive hydrophilicity (XLogP3 < -1) limits membrane permeation [1]. The glycine analog (XLogP3 = 1.95) approaches the upper limit of this window, making the target compound the superior choice when lower non-specific binding is prioritized .

Orthogonal Protection in Peptide Synthesis

The tertiary Boc-protected propargylamine architecture enables a synthetic sequence where the alkyne can participate in CuAAC before Boc removal, or conversely, the Boc group can be removed under acidic conditions to reveal a secondary amine for further derivatization while the alkyne remains intact [1]. This orthogonal reactivity is not available with N-Boc-propargylglycine (α-series), where Boc deprotection exposes a primary amine that may coordinate copper and interfere with click chemistry [2].

Application
Selection Property
Validation Focus
Aqueous CuAAC bioconjugation
High aqueous solubility
Verify conjugation efficiency without co-solvents
β-Peptoid oligomer synthesis
β-Alanine scaffold
Confirm secondary structure propensity vs glycine peptoids
Intracellular probe design
Balanced lipophilicity (XLogP3 0.7)
Assess non-specific binding and membrane permeability
Orthogonal peptide synthesis
Tertiary Boc-propargylamine
Validate sequential CuAAC and deprotection sequence
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